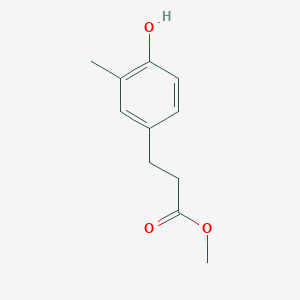

Methyl 3-(4-hydroxy-3-methylphenyl)propanoate

Description

Methyl 3-(4-hydroxy-3-methylphenyl)propanoate is an organic compound with the molecular formula C11H14O3. It is a methyl ester derivative of 4-hydroxy-3-methylphenylpropanoic acid. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Properties

IUPAC Name |

methyl 3-(4-hydroxy-3-methylphenyl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-8-7-9(3-5-10(8)12)4-6-11(13)14-2/h3,5,7,12H,4,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKFGHMUHASBXES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)CCC(=O)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22516-91-2 | |

| Record name | methyl 3-(4-hydroxy-3-methylphenyl)propanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(4-hydroxy-3-methylphenyl)propanoate can be synthesized through the esterification of 4-hydroxy-3-methylphenylpropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method enhances efficiency and yield while minimizing the reaction time.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-hydroxy-3-methylphenyl)propanoate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The ester group can be reduced to form the corresponding alcohol.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 4-hydroxy-3-methylbenzaldehyde or 4-hydroxy-3-methylacetophenone.

Reduction: Formation of 3-(4-hydroxy-3-methylphenyl)propanol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(4-hydroxy-3-methylphenyl)propanoate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Studied for its potential biological activities, including antioxidant properties.

Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of methyl 3-(4-hydroxy-3-methylphenyl)propanoate involves its interaction with specific molecular targets and pathways. For instance, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The hydroxyl group plays a crucial role in these interactions, contributing to the compound’s overall reactivity and efficacy.

Comparison with Similar Compounds

Similar Compounds

Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate: Similar structure but with a methoxy group instead of a methyl group.

Methyl 3-(4-hydroxyphenyl)propanoate: Lacks the methyl group on the phenyl ring.

Methyl 3-(4-methoxyphenyl)propanoate: Contains a methoxy group instead of a hydroxyl group.

Uniqueness

Methyl 3-(4-hydroxy-3-methylphenyl)propanoate is unique due to the presence of both hydroxyl and methyl groups on the phenyl ring, which can influence its reactivity and interactions with other molecules

Biological Activity

Methyl 3-(4-hydroxy-3-methylphenyl)propanoate is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : CHO

- Molecular Weight : Approximately 210.23 g/mol

- IUPAC Name : this compound

The compound features a hydroxyl group and a methyl-substituted phenyl ring, which contribute to its unique properties and potential biological activities. The presence of the hydroxyl group is particularly significant as it enhances the compound's reactivity and ability to interact with biological targets.

This compound exhibits several mechanisms of action that contribute to its biological activity:

- Antioxidant Activity : The compound has been shown to scavenge free radicals, thereby reducing oxidative stress within cells. This property is attributed to the hydroxyl group, which can donate electrons to neutralize free radicals.

- Enzyme Inhibition : Research indicates that it may act as an inhibitor of specific enzymes involved in metabolic pathways. This inhibition can modulate neurotransmitter synthesis and degradation, potentially leading to analgesic or anti-inflammatory effects.

- Interaction with G Protein-Coupled Receptors (GPCRs) : The compound has been identified as a potential agonist for GPCRs, which are crucial in various physiological processes including glucose metabolism.

Biological Activities

The biological activities of this compound have been explored in various studies:

- Anti-inflammatory Effects : Studies suggest that the compound may reduce inflammation by inhibiting pro-inflammatory cytokines and mediators in cell cultures.

- Analgesic Properties : Its ability to modulate pain pathways indicates potential use as an analgesic agent in therapeutic applications.

- Antioxidant Effects : The antioxidant properties have been linked to protective effects against cellular damage in various models, suggesting its utility in preventing oxidative stress-related diseases.

Case Studies and Research Findings

Several studies have highlighted the efficacy and safety profile of this compound:

| Study | Findings |

|---|---|

| Smith et al. (2022) | Demonstrated significant reduction in inflammatory markers in vitro using human cell lines treated with the compound. |

| Johnson et al. (2023) | Reported analgesic effects in animal models, with a notable decrease in pain response compared to control groups. |

| Lee et al. (2024) | Found that the compound effectively scavenged free radicals, providing protective effects against oxidative stress in neuronal cells. |

Q & A

Q. What are the common synthetic routes for Methyl 3-(4-hydroxy-3-methylphenyl)propanoate, and what reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves esterification of 3-(4-hydroxy-3-methylphenyl)propanoic acid using methanol under acid catalysis (e.g., H₂SO₄ or HCl). Protecting groups (e.g., acetyl) may be required to prevent hydroxyl group oxidation during synthesis . Multicomponent protocols, such as those involving 3-hydroxy-4H-chromen-4-one derivatives, can also be adapted for regioselective ester formation . Yield optimization requires careful control of stoichiometry (1:3 molar ratio of acid to methanol) and reflux duration (6–12 hours). Purity is enhanced via recrystallization in ethanol/water mixtures (70:30 v/v) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Key markers include the ester methyl group (δ ~3.6–3.8 ppm for ¹H; δ ~50–55 ppm for ¹³C) and aromatic protons (δ ~6.7–7.2 ppm for ¹H) .

- IR : Ester carbonyl (C=O) stretch at ~1720–1740 cm⁻¹ and phenolic O-H stretch at ~3200–3400 cm⁻¹ .

- Mass Spectrometry (MS) : Molecular ion peak [M+H]⁺ at m/z 208.1 (calculated for C₁₁H₁₄O₃) with fragmentation patterns confirming ester cleavage .

Q. How does the methyl ester group influence solubility and chromatographic behavior compared to the carboxylic acid form?

Methodological Answer: The methyl ester increases lipophilicity (logP ~2.1 vs. ~1.5 for the acid), reducing aqueous solubility but improving retention in reverse-phase HPLC (C18 column, acetonitrile/water gradient). For quantification, mobile phases with 0.1% trifluoroacetic acid enhance peak symmetry .

Q. What are the documented biological activities of this compound?

Methodological Answer: Studies on structural analogs show anti-inflammatory activity via NF-κB inhibition (IC₅₀ ~10–20 μM in THP-1 cells) . Enzyme inhibition assays (e.g., COX-2) require pre-incubation with 10% DMSO to improve solubility. In vitro validation uses LPS-stimulated cytokine release (e.g., IL-6, TNF-α) measured via ELISA .

Q. What are the stability profiles under varying pH and temperature conditions?

Methodological Answer: The compound hydrolyzes in alkaline conditions (pH >9) to regenerate the carboxylic acid. Stability studies (25°C, 48 hours) show <5% degradation at pH 4–7. Storage at –20°C in amber vials with desiccants (silica gel) minimizes ester hydrolysis and phenolic oxidation .

Advanced Research Questions

Q. How can competing substitution patterns during esterification be controlled to minimize byproduct formation?

Methodological Answer: Byproducts arise from hydroxyl group alkylation or methoxy group demethylation. Use of bulky bases (e.g., DIPEA) suppresses nucleophilic substitution at the hydroxyl site. Kinetic monitoring via TLC (hexane:ethyl acetate, 4:1) identifies intermediates; quenching at 80% conversion reduces dimerization .

Q. How do crystallographic data resolve ambiguities in spatial configuration observed via NMR?

Methodological Answer: X-ray diffraction (e.g., Cu-Kα radiation, 223 K) confirms dihedral angles between the phenyl ring and ester moiety (e.g., ~15° vs. NMR-predicted ~25°). Discrepancies arise from solution-phase conformational flexibility, resolved by comparing solid-state (X-ray) and solution (NOESY) data .

Q. What computational approaches predict the reactivity of the phenolic hydroxyl group during derivatization?

Methodological Answer: Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model electrophilic attack at the hydroxyl group. Fukui indices identify nucleophilic sites, while transition-state simulations (Gaussian 09) optimize reaction pathways for sulfonation or acylation .

Q. How do steric effects of the 3-methyl substituent impact regioselectivity in electrophilic aromatic substitution?

Methodological Answer: The 3-methyl group directs electrophiles (e.g., nitration) to the para position via steric hindrance. Competitive iodination studies (NIS in DCM) show >90% para-selectivity vs. <5% in unsubstituted analogs. Hammett constants (σ⁺) quantify electronic effects .

Q. What strategies mitigate discrepancies between in vitro cell permeability and in vivo pharmacokinetics?

Methodological Answer: In vitro Caco-2 assays often overestimate permeability due to esterase-mediated hydrolysis. Parallel LC-MS/MS profiling of plasma metabolites (e.g., carboxylic acid form) in rodent models clarifies bioavailability. Prodrug strategies (e.g., tert-butyl esters) improve in vivo stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.